![molecular formula C11H19NO B6302340 8-Butyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-23-7](/img/structure/B6302340.png)
8-Butyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-butyl-8-azabicyclo[3.2.1]octan-3-one molecule contains a total of 33 bond(s) There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 Pyrrolidine(s) .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee). A switch of exo / endo -selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The molecular weight of 8-Butyl-8-azabicyclo[3.2.1]octan-3-one is 225.29 . It is a solid-crystals at ambient temperature .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is structurally similar to “8-Butyl-8-azabicyclo[3.2.1]octan-3-one”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles, have significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Total Synthesis of Target Molecules
The 2-azabicyclo[3.2.1]octane system, which is structurally similar to “8-Butyl-8-azabicyclo[3.2.1]octan-3-one”, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied in the total synthesis of several target molecules .
Mechanism of Action
Target of Action
The primary target of 8-Butyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to affect various biochemical pathways due to their wide array of biological activities .
Pharmacokinetics
The pharmacokinetics of 8-Butyl-8-azabicyclo[32Compounds with similar structures are known to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) is 2.35, indicating lipophilicity . The water solubility is 0.724 mg/ml .
Result of Action
The specific molecular and cellular effects of 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to have a wide array of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-butyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-6-12-9-4-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOJNZSEFAVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Butyl-8-azabicyclo[3.2.1]octan-3-one |
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